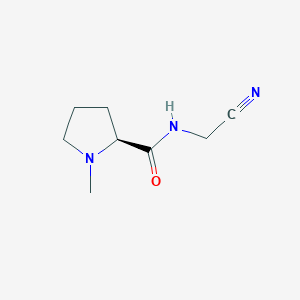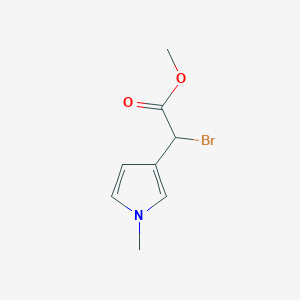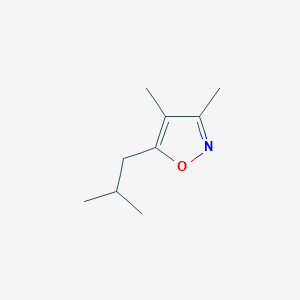
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyanomethyl group and the pyrrolidine ring structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-methylpyrrolidine-2-carboxylic acid and cyanomethylating agents.
Cyanomethylation: The key step involves the introduction of the cyanomethyl group to the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using cyanomethylating agents like cyanomethyl chloride or cyanomethyl bromide under basic conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the cyanomethylated intermediate with an appropriate amine, such as ammonia or primary amines, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pyrrolidine ring structure also contributes to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with opposite stereochemistry.
N-(Cyanomethyl)pyrrolidine-2-carboxamide: A compound lacking the methyl group on the pyrrolidine ring.
N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its enantiomer and other similar compounds. The presence of both the cyanomethyl group and the pyrrolidine ring structure also contributes to its unique chemical properties and reactivity.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
(2S)-N-(cyanomethyl)-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h7H,2-3,5-6H2,1H3,(H,10,12)/t7-/m0/s1 |
InChIキー |
YUHXQIYAYXABQJ-ZETCQYMHSA-N |
異性体SMILES |
CN1CCC[C@H]1C(=O)NCC#N |
正規SMILES |
CN1CCCC1C(=O)NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)





![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)



